molecular formula C15H13N3O5 B11552082 2-Hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide

2-Hydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B11552082
M. Wt: 315.28 g/mol
InChI Key: IRMGULSXDMBLLW-CXUHLZMHSA-N
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Description

2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

    Reactants: 2-hydroxy-5-nitrobenzaldehyde and 2-phenylacetohydrazide.

    Solvent: Ethanol.

    Conditions: Reflux for several hours.

    Product: 2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydrazones.

Scientific Research Applications

2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide involves its interaction with biological targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide is unique due to the presence of both hydroxyl and nitro groups, which contribute to its distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C15H13N3O5/c19-13-7-6-12(18(22)23)8-11(13)9-16-17-15(21)14(20)10-4-2-1-3-5-10/h1-9,14,19-20H,(H,17,21)/b16-9+

InChI Key

IRMGULSXDMBLLW-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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